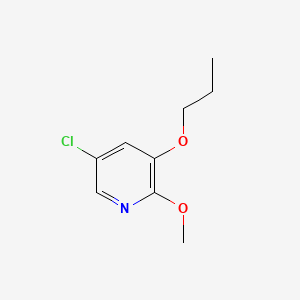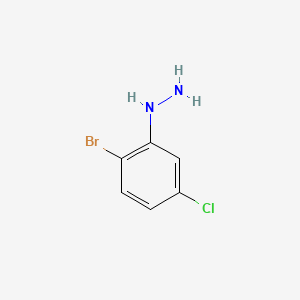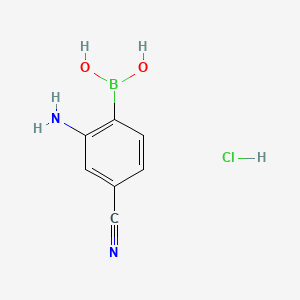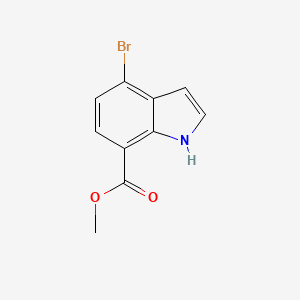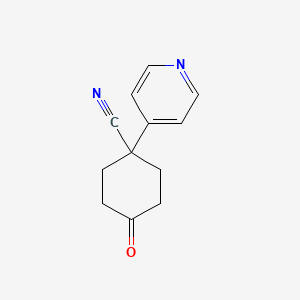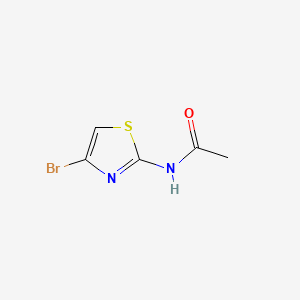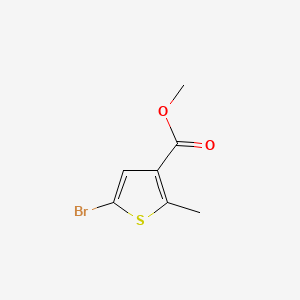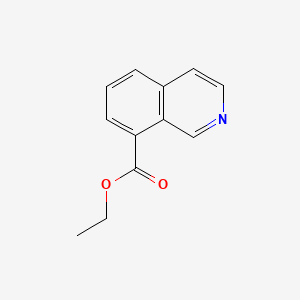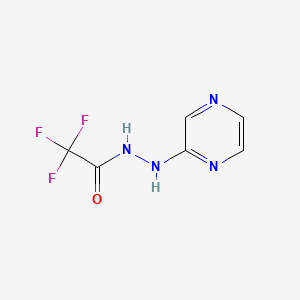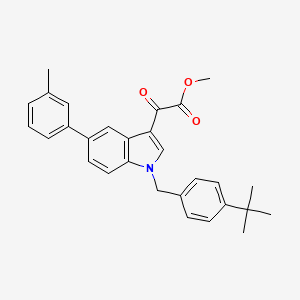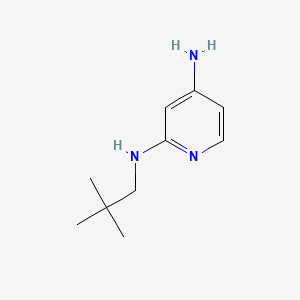
N2-neopentylpyridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-neopentylpyridine-2,4-diamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in organic synthesis. N2-neopentylpyridine-2,4-diamine has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of N2-neopentylpyridine-2,4-diamine is not fully understood. However, it is believed that this compound acts as a chelating agent and forms complexes with metal ions. These metal complexes have been studied for their potential as catalysts for various reactions.
生化学的および生理学的効果
The biochemical and physiological effects of N2-neopentylpyridine-2,4-diamine have not been extensively studied. However, studies have shown that this compound has low toxicity and does not cause significant adverse effects.
実験室実験の利点と制限
N2-neopentylpyridine-2,4-diamine has several advantages and limitations for lab experiments. One of the advantages is its potential as a ligand for the synthesis of catalysts for various reactions. Another advantage is its low toxicity, which makes it suitable for use in biological systems. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous reactions.
将来の方向性
There are several future directions for the study of N2-neopentylpyridine-2,4-diamine. One of the directions is the study of its potential as a drug candidate for the treatment of various diseases. Another direction is the study of its potential as a building block for the synthesis of MOFs and COFs with unique properties. Additionally, the study of its potential as a ligand for the synthesis of catalysts for various reactions is an area that requires further investigation.
Conclusion:
In conclusion, N2-neopentylpyridine-2,4-diamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. The future directions for the study of N2-neopentylpyridine-2,4-diamine include its potential as a drug candidate, building block for MOFs and COFs, and ligand for the synthesis of catalysts.
合成法
N2-neopentylpyridine-2,4-diamine can be synthesized using different methods. One of the commonly used methods involves the reaction of 2,4-dichloropyridine with neopentylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain N2-neopentylpyridine-2,4-diamine. Other methods of synthesis include the reaction of 2,4-dichloropyridine with neopentyl alcohol and the reaction of 2,4-dichloropyridine with neopentyl isocyanate.
科学的研究の応用
N2-neopentylpyridine-2,4-diamine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, N2-neopentylpyridine-2,4-diamine has been studied for its potential as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, this compound has been studied for its potential as a ligand for the synthesis of catalysts for various reactions such as Suzuki-Miyaura coupling and Heck reaction.
特性
IUPAC Name |
2-N-(2,2-dimethylpropyl)pyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPLOXBZDCTWPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-neopentylpyridine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
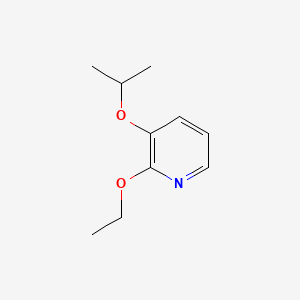
![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)
